![molecular formula C16H17Cl2N3O2 B2472680 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2034587-95-4](/img/structure/B2472680.png)
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Homogeneous and Heterogenised Catalysts
A study by Serafimidou et al. (2008) discusses the synthesis of an acetamide derivative bearing two terminal imidazole rings, which has been evaluated as a catalyst for alkene epoxidation with H2O2, showcasing the compound's potential in catalytic processes and organic synthesis. The research highlights the efficiency of both homogeneous and supported systems in overcoming competitive H2O2 dismutation, favoring productive alkene epoxidations (Serafimidou, A., Stamatis, A., & Louloudi, M., 2008).
Coordination Complexes and Antioxidant Activity
Another study by Chkirate et al. (2019) introduces pyrazole-acetamide derivatives that form coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting the compound's relevance in developing antioxidants and studying metal coordination chemistry (Chkirate, K. et al., 2019).
Corrosion Inhibition
Research conducted by Cruz et al. (2004) evaluates the electrochemical behavior of imidazoline and its derivatives as corrosion inhibitors in acid media. This study provides insights into the compound's application in protecting metals against corrosion, highlighting its importance in materials science and engineering (Cruz, J. et al., 2004).
Anticancer Drug Synthesis
Sharma et al. (2018) discuss the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This research underlines the compound's application in drug discovery and pharmacology (Sharma, G. et al., 2018).
Histamine H3 Receptor Antagonists
Watanabe et al. (2010) explore the bioactive conformation of histamine H3 receptor antagonists using cyclopropylic strain-based conformational restriction strategy. This study contributes to the understanding of molecular conformation in drug action, particularly in designing drugs targeting the histamine H3 receptor (Watanabe, M. et al., 2010).
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2/c17-12-3-4-14(13(18)9-12)23-10-15(22)19-5-7-21-8-6-20-16(21)11-1-2-11/h3-4,6,8-9,11H,1-2,5,7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIDYLJUCNVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.